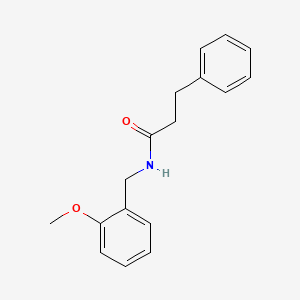

N-(2-methoxybenzyl)-3-phenylpropanamide

Description

N-(2-Methoxybenzyl)-3-phenylpropanamide is a synthetic amide derivative characterized by a propanamide backbone substituted with a 3-phenyl group and an N-(2-methoxybenzyl) moiety. Amides with similar substituents are frequently explored in medicinal and materials chemistry due to their hydrogen-bonding capabilities and modular synthesis .

Properties

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2/c1-20-16-10-6-5-9-15(16)13-18-17(19)12-11-14-7-3-2-4-8-14/h2-10H,11-13H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVSGEVVBWBPTFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)CCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80967869 | |

| Record name | N-[(2-Methoxyphenyl)methyl]-3-phenylpropanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80967869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47201790 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5329-47-5 | |

| Record name | N-[(2-Methoxyphenyl)methyl]-3-phenylpropanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80967869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxybenzyl)-3-phenylpropanamide can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxybenzylamine with 3-phenylpropanoic acid chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired amide product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-(2-methoxybenzyl)-3-phenylpropanamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed:

Oxidation: Formation of 2-methoxybenzaldehyde or 2-methoxybenzoic acid.

Reduction: Formation of N-(2-methoxybenzyl)-3-phenylpropanamine.

Substitution: Formation of nitro or halogenated derivatives of the benzyl group.

Scientific Research Applications

N-(2-methoxybenzyl)-3-phenylpropanamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-3-phenylpropanamide involves its interaction with specific molecular targets. The methoxybenzyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The amide moiety can form hydrogen bonds with target proteins, influencing their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2-methoxybenzyl)-3-phenylpropanamide with key analogs, focusing on molecular features, physicochemical properties, and functional roles.

Structural and Molecular Comparisons

Note: Molecular weight for this compound is estimated based on its formula (C₁₇H₁₉NO₂).

- Substituent Effects: The methoxy group in this compound enhances solubility in polar solvents compared to alkyl-substituted analogs like N-(2-isopropylphenyl)-3-phenylpropanamide . The chloro and hydroxyl groups in 3-Chloro-N-(4-hydroxy-3-methoxybenzyl)-2,2-dimethylpropanamide introduce hydrogen-bonding interactions, stabilizing crystal structures—a feature absent in the methoxybenzyl analog .

Spectroscopic and Analytical Comparisons

Mass Spectrometry :

- This compound fragments produce ions at m/z = 121.0648 (C₈H₉O⁺) and m/z = 91.0542 (C₇H₇⁺), characteristic of the methoxybenzyl group. This contrasts with fluorobenzyl analogs, which yield m/z = 109.0448 (C₇H₆F⁺) .

- Tetrazole-containing analogs (e.g., ) show distinct fragmentation due to their heterocyclic core, complicating spectral interpretation compared to simpler amides.

Hydrogen Bonding :

- Compounds like 3-Chloro-N-(4-hydroxy-3-methoxybenzyl)-2,2-dimethylpropanamide exhibit intermolecular O–H⋯O and N–H⋯O bonds, enhancing thermal stability and crystallinity. The absence of hydroxyl groups in this compound may reduce such interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.